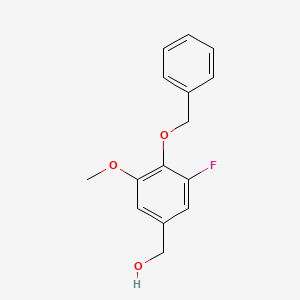

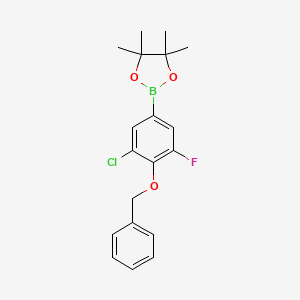

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester

Descripción general

Descripción

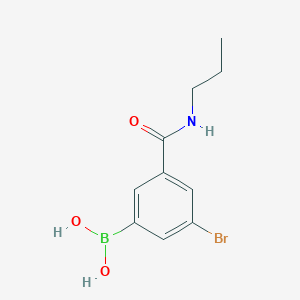

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester is a versatile chemical compound with vast scientific applications. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pinacol boronic esters like 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester involves various borylation approaches . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of alkyl boronic esters . An elegant C–C-coupling/protodeboronation strategy was introduced in 2014 by Aggarwal and coworkers .Chemical Reactions Analysis

Pinacol boronic esters are known to undergo various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They can also be smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .Aplicaciones Científicas De Investigación

1. Polymer Synthesis and Degradation Studies

The compound has been utilized in the synthesis of poly(ester-amide)s, which are H2O2-cleavable and degrade in aqueous mediums. This demonstrates its potential in developing H2O2-responsive delivery vehicles for various applications (Cui, Zhang, Du, & Li, 2017).

2. Synthesis of Boronic Acids

The compound is instrumental in synthesizing benzene- and pyridinediboronic acids. It reacts with borane in THF, leading to intermediates which upon hydrolysis yield diboronic acids (Mandolesi, Vaillard, Podestá, & Rossi, 2002).

3. Development of Fluorescent Compounds

It's used in synthesizing fluorescent compounds, for instance, hexameric pyrene-fluorene chromophores, by Suzuki cross-coupling reactions. These compounds exhibit significant potential in materials science due to their unique spectral properties (Ardıç Alidağı, Çoşut, KiliÇ, & Yeşilot, 2014).

4. Organoboron Compounds in Analytical Chemistry

In the field of analytical chemistry, similar organoboron compounds are used as Lewis acid receptors of fluoride ions, showcasing their potential in developing specific analytical methods (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

5. Metal-free Organic Synthesis Methods

The compound is part of a protocol for the metal- and additive-free synthesis of boronic acids and esters from haloarenes. This method is notable for its simplicity and avoidance of toxic metal catalysts (Mfuh, Schneider, Cruces, & Larionov, 2017).

6. Catalysis and Organic Reactions

The compound is involved in copper-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones, indicating its role in synthetic chemistry and material science (Wang, Sun, & Liu, 2018).

Mecanismo De Acción

The mechanism of action of pinacol boronic esters like 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester involves the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Propiedades

IUPAC Name |

2-(3-chloro-5-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKXDPZAIQGKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124610 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester | |

CAS RN |

2121515-13-5 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)